molecular formula C16H24ClNO3 B1423933 Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride CAS No. 1220030-33-0

Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Cat. No.: B1423933
CAS No.: 1220030-33-0
M. Wt: 313.82 g/mol
InChI Key: CUTNRNWOIBKPHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, an ethoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with an appropriate alkylating agent under controlled conditions.

    Ethoxylation: The next step involves the introduction of the ethoxy group. This is usually done by reacting the piperidine derivative with ethylene oxide or a similar reagent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl benzoate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group or the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[2-(3-methylpiperidinyl)ethoxy]-methyl}benzoate hydrochloride
  • Ethyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
  • Methyl 2-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Uniqueness

Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 2-(2-piperidin-3-ylethoxymethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-19-16(18)15-7-3-2-6-14(15)12-20-10-8-13-5-4-9-17-11-13;/h2-3,6-7,13,17H,4-5,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTNRNWOIBKPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 3
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 5
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride
Reactant of Route 6
Methyl 2-{[2-(3-piperidinyl)ethoxy]-methyl}benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.